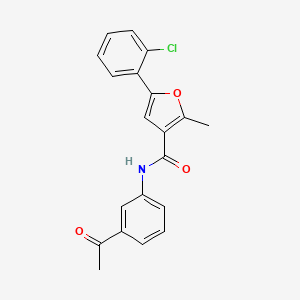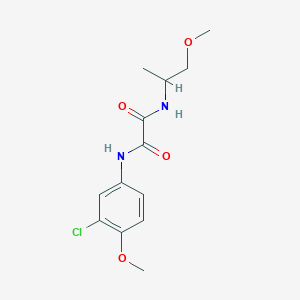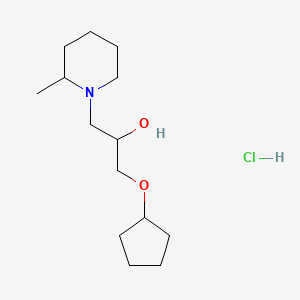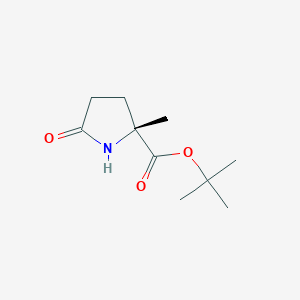![molecular formula C23H22N6O6 B2884344 2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-33-8](/img/structure/B2884344.png)
2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazolopyrimidine group, and a nitrobenzyl group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medical or biological research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyrimidine structure, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using a molecular modeling software. The presence of various functional groups like nitrobenzyl and benzamide suggests potential sites for reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the conditions and the reactants present. The nitrobenzyl group, for example, is often used in ‘caging’ reactions in biological chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .Applications De Recherche Scientifique
Antioxidant Activity
The compound has been found to have significant antioxidant activity . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has demonstrated antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . Fluoro-substituted, phenethyl groups, oxygenated cyclic and aliphatic, and benzonitrile are among the reported derivatives that demonstrated good inhibition for antibacterial activity .
Anti-inflammatory Activity
Benzamides, a significant class of amide compounds to which the compound belongs, have been widely used for their anti-inflammatory properties .
Antifungal Activity
Benzamides have also been used for their antifungal properties . This suggests that the compound could potentially be used in antifungal applications.
Anticancer Activity
Benzamides have been widely used in the treatment of cancer . This suggests that the compound could potentially be used in anticancer applications.
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that the compound could potentially have applications in these industries.
Drug Discovery
Recently, amide compounds have been used in drug discovery . This suggests that the compound could potentially be used in the discovery of new drugs.
Treatment of Hypercholesterolemia
Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests that the compound could potentially be used in the treatment of hypercholesterolemia.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
The compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs . This means that the compound remains inactive until it is exposed to light, at which point it releases the active drug.
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKRTACBAAALFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)


![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)
![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)
![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)


![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)



![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)